Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
CAS No.: 171091-03-5
Cat. No.: VC0065585
Molecular Formula: C10H11Cl2N3O2
Molecular Weight: 276.11924
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171091-03-5 |
|---|---|
| Molecular Formula | C10H11Cl2N3O2 |
| Molecular Weight | 276.11924 |
| IUPAC Name | ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
| SMILES | CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Introduction
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is a complex organic compound with the CAS number 171091-03-5. It is characterized by its molecular formula, C10H11Cl2N3O2, and molecular weight of approximately 276.12 g/mol . This compound is of interest in synthetic organic chemistry due to its hydrazone linkage, which offers versatility in various chemical reactions.
Synthesis
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This method efficiently forms the hydrazone linkage characteristic of this compound.
Physical and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | C10H11Cl2N3O2 |
| Molecular Weight | 276.12 g/mol |
| Density | 1.432 g/cm3 |
| Boiling Point | 377.742°C at 760 mmHg |
| Flash Point | 182.252°C |
| Vapour Pressure | 0 mmHg at 25°C |
| Index of Refraction | 1.593 |
Applications and Potential Uses
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has potential applications in scientific research, particularly in synthetic organic chemistry. Its hydrazone linkage allows it to participate in various chemical reactions, making it a versatile compound for further synthesis and modification.
Suppliers and Availability
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate is available from several suppliers globally, including companies in China such as Amadis Chemical Company Limited and Shanghai Sinch Pharmaceuticals Tech. Co. Ltd. . The compound can be purchased in various purity levels, typically above 95%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume